2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- (CHDT) is a cyclic ketone with two nitrogen atoms that is widely used in the field of chemistry. It is a colorless, odorless, and non-toxic compound with a molecular weight of 180.25 g/mol. CHDT is a versatile compound that is used as a reagent in many different types of chemical reactions. It is especially useful in organic synthesis due to its ability to form stable complexes with many organic compounds.
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
This compound serves as a pivotal reagent in the synthesis of diverse organic molecules, displaying unique reactivity patterns in various chemical reactions. For instance, it participates in the facial selectivity of 4 + 2 reactions, which is crucial for the synthesis of complex organic structures, as demonstrated in the study by Morrison et al. (2006), which assessed cyclohexadienes' reactivity in reactions with different dienophiles, highlighting the influence of substituents on reaction outcomes (Morrison et al., 2006).
Electron Transport and Bioelectrochemical Processes
The compound's derivatives, specifically tetrahydroxy derivatives, have been explored for their electron transport capabilities, which are fundamental in understanding biological processes such as DNA degradation. Schrebler et al. (1987) investigated the electrochemical behavior of hydroxyquinone derivatives, revealing their potential in mimicking biological electron transfer mechanisms (Schrebler et al., 1987).
Synthetic Utility in Preparing Bioactive Molecules
Cyclohexadiene derivatives are versatile precursors for synthesizing a wide range of bioactive compounds. Sharma et al. (2021) discussed the synthetic applications of cyclohexane-1,3-dione derivatives, emphasizing their role in generating compounds with anti-bacterial, anti-inflammatory, and anti-cancer properties (Sharma, Kumar, & Das, 2021).
Properties
IUPAC Name |
2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHCPEFCQYRQQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509655 | |
Record name | 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-13-8 | |
Record name | 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,5,6-Tetraaminobenzoquinone contribute to the performance of energy storage devices?
A1: 2,3,5,6-Tetraaminobenzoquinone exhibits promising potential as a building block for energy storage materials, particularly in the development of CCPs. [, ] Its structure allows it to coordinate with metal ions, forming frameworks with extended π–d conjugation. [] This conjugation facilitates long-range electron delocalization, enhancing the material's conductivity and ultimately its capacity to store charge. [] Studies have shown that CCPs incorporating TABQ demonstrate superior performance compared to traditional metal-organic frameworks (MOFs) in terms of charge storage capacity, rate capability, and capacity retention. []
Q2: Can the dimensionality of the framework influence the performance of 2,3,5,6-Tetraaminobenzoquinone-based CCPs in energy storage applications?
A2: Yes, the dimensionality of the framework significantly impacts the electrochemical performance of 2,3,5,6-Tetraaminobenzoquinone-based CCPs. Research has demonstrated that by carefully controlling the reaction conditions, it's possible to synthesize both 1D and 2D frameworks using TABQ and copper ions. [] This dimensional control stems from manipulating the valences of both the ligand and metal ions, leading to different coordination geometries. Notably, the 2D-CuTABQ framework exhibits superior performance as a battery cathode compared to its 1D counterpart. [] The 2D structure demonstrates a higher reversible capacity (approximately 305 mAh g−1), improved rate capability, and superior capacity retention even after numerous cycles. [] This difference highlights the importance of framework dimensionality in optimizing CCPs for high-performance energy storage.
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